![molecular formula C17H19N3OS2 B5693024 N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5693024.png)
N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as PTC-209 and belongs to the class of thienopyrimidine derivatives.
Mecanismo De Acción
The mechanism of action of PTC-209 involves the inhibition of BMI-1, which is a transcriptional repressor that plays a critical role in the self-renewal of cancer stem cells. By inhibiting BMI-1, PTC-209 induces apoptosis in cancer cells and prevents tumor growth.
Biochemical and Physiological Effects:
Studies have shown that PTC-209 has a significant impact on the biochemical and physiological processes in cancer cells. This compound has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and reduce the self-renewal of cancer stem cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using PTC-209 in lab experiments is its ability to selectively target cancer stem cells, which are responsible for the growth and spread of tumors. However, one of the limitations of using PTC-209 is its low solubility, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research and development of PTC-209. One potential area of study is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of research is the development of more effective delivery methods to improve the bioavailability of PTC-209. Additionally, further studies are needed to evaluate the efficacy of PTC-209 in combination with other cancer treatments.
Métodos De Síntesis
The synthesis of PTC-209 involves a multi-step process that begins with the reaction of 2-chloro-4-nitroaniline with piperidine, followed by the addition of carbon disulfide to yield N-(2-(1-piperidinyl)phenyl)carbonothioyl-4-nitroaniline. This intermediate compound is then subjected to a reduction reaction using sodium dithionite to produce PTC-209.
Aplicaciones Científicas De Investigación
PTC-209 has been extensively studied for its potential therapeutic applications in cancer treatment. Studies have shown that this compound has the ability to inhibit the activity of BMI-1, a protein that is known to play a crucial role in the self-renewal of cancer stem cells. By inhibiting BMI-1, PTC-209 has been shown to induce apoptosis in cancer cells and prevent tumor growth.
Propiedades
IUPAC Name |
N-[(2-piperidin-1-ylphenyl)carbamothioyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3OS2/c21-16(15-9-6-12-23-15)19-17(22)18-13-7-2-3-8-14(13)20-10-4-1-5-11-20/h2-3,6-9,12H,1,4-5,10-11H2,(H2,18,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWVMQZSHDBBRGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=CC=C2NC(=S)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

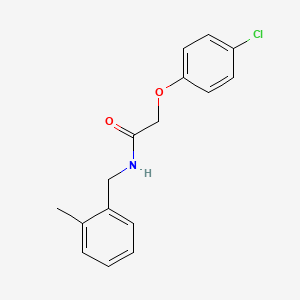
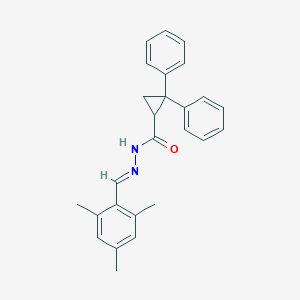
![N'-{[(4-bromo-2,5-dimethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5692959.png)
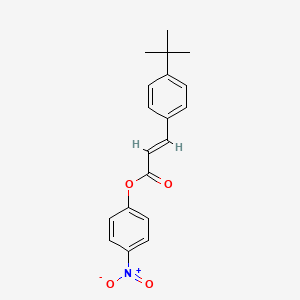
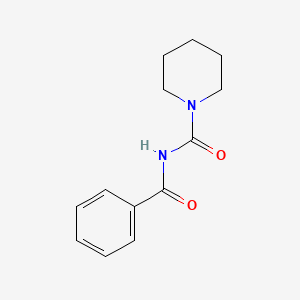
![N-(4-fluorophenyl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5692993.png)
![5-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-5-oxopentanoic acid](/img/structure/B5692998.png)
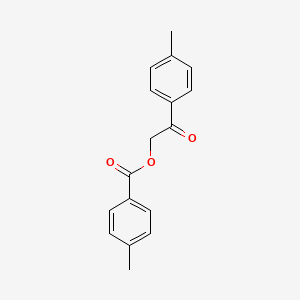
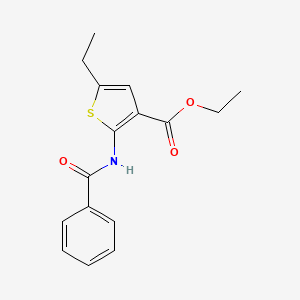
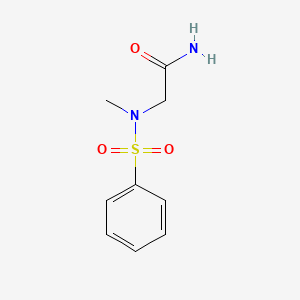
![2-furaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5693043.png)
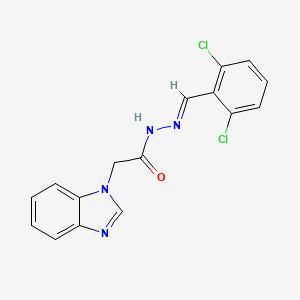
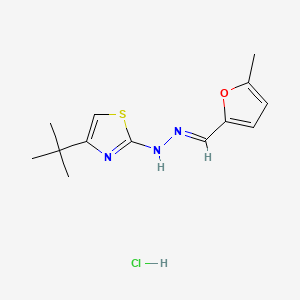
![ethyl [(4-ethoxyphenyl)sulfonyl]carbamate](/img/structure/B5693060.png)